molecular formula C3H6NNaO2 B7821223 sodium;2-(methylamino)acetate

sodium;2-(methylamino)acetate

Cat. No.: B7821223
M. Wt: 111.08 g/mol
InChI Key: ZUFONQSOSYEWCN-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;2-(methylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFONQSOSYEWCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-decyl-3-methylimidazolium chloride can be synthesized through the alkylation of 1-methylimidazole with decyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or toluene under reflux conditions .

Industrial Production Methods: The industrial production of 1-decyl-3-methylimidazolium chloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-decyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or nitrate.

    Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium bromide or silver nitrate in aqueous or organic solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products like 1-decyl-3-methylimidazolium bromide or 1-decyl-3-methylimidazolium nitrate.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the imidazolium ring.

Scientific Research Applications

1-decyl-3-methylimidazolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of ionic liquids, which are used in various industrial processes such as extraction, separation, and catalysis.

Mechanism of Action

The mechanism of action of 1-decyl-3-methylimidazolium chloride involves its interaction with various molecular targets. The imidazolium ring can interact with biological membranes, altering their permeability and stability. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium 2-(methylamino)acetate
  • Synonyms: Sodium sarcosinate, Sodium N-methylglycinate, Glycine, N-methyl-, sodium salt
  • CAS No.: 4316-73-8
  • Molecular Formula : C₃H₆NNaO₂
  • Molecular Weight : 111.08 g/mol
  • Structural Features: Comprises a glycine backbone with a methyl group substituted on the amino nitrogen, forming a zwitterionic structure stabilized by sodium .

Comparison with Structurally Similar Compounds

Sodium Chloroacetate (CAS 3926-62-3)

  • Molecular Formula : C₂H₃ClO₂·Na
  • Molecular Weight : 136.48 g/mol
  • Key Features : Chlorine substitution at the α-carbon, enhancing electrophilicity.
  • Applications : Intermediate in herbicide synthesis (e.g., glyphosate).
  • Safety : Highly toxic; causes severe skin/eye irritation and requires immediate first aid (e.g., 15-minute flushing) .

Sodium 2-((Hydroxymethyl)amino)acetate (CAS N/A)

  • Molecular Formula : C₃H₆NNaO₃
  • Molecular Weight : 127.08 g/mol
  • Key Features: Hydroxymethyl group on the amino nitrogen, increasing hydrophilicity.
  • Applications : Research reagent in glycobiology and enzyme studies .

Methyl 2-(Methylamino)phenoxy Acetate Hydrochloride (CAS 1461714-23-7)

  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Molecular Weight : 231.68 g/mol
  • Key Features: Phenolic ether linkage and methyl ester group.
  • Applications : Pharmaceutical intermediate for adrenergic receptor modulators .

N,N-Dimethylglycine Hydrochloride (CAS 107-97-1)

  • Molecular Formula: C₄H₁₀ClNO₂
  • Molecular Weight : 139.58 g/mol
  • Key Features: Two methyl groups on the amino nitrogen, reducing polarity.
  • Applications : Dietary supplement for athletic performance enhancement .

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.2 g/mol
  • Key Features: Phenyl and ketone groups, enabling keto-enol tautomerism.
  • Applications : Forensic marker in amphetamine synthesis .

Comparative Analysis Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Safety Considerations
Sodium 2-(Methylamino)acetate 4316-73-8 C₃H₆NNaO₂ 111.08 N-methylated glycine, zwitterionic Detergents, pharmaceuticals Low toxicity; mild irritant
Sodium Chloroacetate 3926-62-3 C₂H₃ClO₂·Na 136.48 α-chlorinated carboxylic acid Herbicide synthesis Severe irritant; requires emergency care
Sodium 2-((Hydroxymethyl)amino)acetate N/A C₃H₆NNaO₃ 127.08 Hydroxymethyl-substituted amino group Glycobiology research Limited data; handle with caution
N,N-Dimethylglycine Hydrochloride 107-97-1 C₄H₁₀ClNO₂ 139.58 Double methyl substitution on amino nitrogen Dietary supplements Generally recognized as safe (GRAS)
Methyl 2-Phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.2 Phenyl and ketone groups Forensic analysis of illicit drugs Controlled substance precursor

Key Research Findings

  • Reactivity Trends: Sodium 2-(methylamino)acetate exhibits higher nucleophilicity than N,N-dimethylglycine due to its single methyl substitution, enhancing its utility in peptide coupling reactions .
  • Toxicity Profile : Sodium chloroacetate is significantly more hazardous than sodium sarcosinate, with acute oral LD₅₀ values of 150 mg/kg (rat) vs. >2,000 mg/kg, respectively .
  • Functional Group Impact: The hydroxymethyl group in Sodium 2-((hydroxymethyl)amino)acetate improves water solubility, making it preferable for aqueous-phase biochemical assays compared to sarcosinate derivatives .

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